
N-(2-Chloro-5-methoxyphenyl)acetamide
Overview
Description
N-(2-Chloro-5-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro-5-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-methoxyphenyl)acetamide typically involves the reaction of 2-chloro-5-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
[ \text{2-chloro-5-methoxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-(2-Chloro-5-methoxyphenyl)acetamide is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo several chemical reactions, including substitution, oxidation, and reduction, making it valuable for creating diverse derivatives.
Biological Applications
Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have explored its efficacy against various pathogens and its role in modulating inflammatory responses .
Case Study: Antidepressant Activity
A notable study investigated the antidepressant potential of phenylacetamides, including derivatives of this compound. The compound was tested using the tail suspension test (TST) and forced swim test (FST) on mice. Results showed that at specific doses (30 mg/kg), the compound significantly reduced immobility duration, indicating potential antidepressant effects .
Compound | Dose (mg/kg) | Immobility Duration (s) | % Decrease in Immobility Duration |
---|---|---|---|
This compound | 30 | 40.32 ± 3.5 | 57.01 |
Medicinal Chemistry
Drug Development Potential
this compound has been explored for its potential use in drug development, particularly as a lead compound for designing new antidepressants or antimicrobial agents. Its ability to interact with biological targets suggests that it could be further modified to enhance efficacy and selectivity against specific diseases .
Industrial Applications
Agrochemical Production
In addition to its applications in pharmaceuticals, this compound is utilized in the production of herbicides and other agrochemicals. Its chemical properties allow it to serve as a building block for developing new agricultural products that can enhance crop yield and resistance to pests.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-methoxyphenyl)acetamide
- N-(2-Chloro-3-methoxyphenyl)acetamide
- N-(2-Chloro-5-methylphenyl)acetamide
Uniqueness
N-(2-Chloro-5-methoxyphenyl)acetamide is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Further research into its applications and mechanisms of action could uncover new uses and enhance our understanding of its properties.
Biological Activity
N-(2-Chloro-5-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to exert its effects through mechanisms such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thus modulating biological responses.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmitter levels and signaling pathways.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. A study assessed its effectiveness against various bacterial strains using the agar diffusion method. The results are summarized in Table 1.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli (ATCC 25922) | 30 |
Pseudomonas aeruginosa (ATCC 27853) | 35 |
Staphylococcus aureus (ATCC 25923) | 36 |
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its therapeutic use in inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. A notable study conducted a screening against 60 human tumor cell lines (NCI60), revealing varying degrees of cytotoxicity. The results are presented in Table 2.
Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|
K-562 (Leukemia) | 10 | 20 | 30 |
HCT-15 (Colon Cancer) | 15 | 25 | 40 |
SK-MEL-5 (Melanoma) | 12 | 22 | 35 |
These findings suggest that this compound possesses significant antiproliferative effects, particularly against leukemia and colon cancer cell lines .
Case Studies and Research Findings
- Antidepressant Potential : A study compared various phenylacetamides, including derivatives of this compound, showing promising antidepressant-like effects in animal models through inhibition of monoamine oxidase A (MAO-A), which is linked to increased levels of neurotransmitters associated with mood regulation .
- Synthesis and Evaluation : Researchers synthesized several derivatives of this compound to explore structure-activity relationships. Modifications to the aromatic ring significantly influenced the anticancer activity, highlighting the importance of chemical structure in determining biological efficacy .
Properties
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQWOFSQIIPRJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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